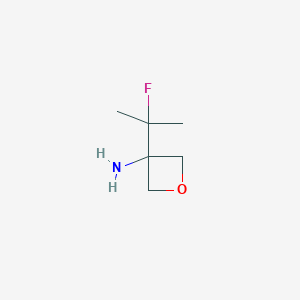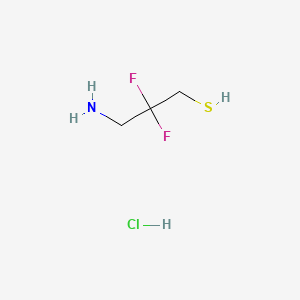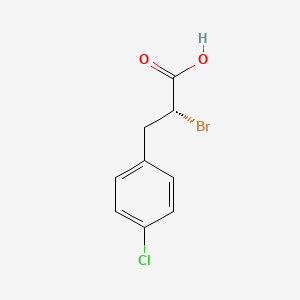
methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 2-position and a carboxylate group at the 5-position of the imidazole ring, with a methyl ester and hydrochloride salt form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride typically involves the bromination of a suitable imidazole precursor. One common method is the bromination of 1-methylimidazole-5-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding imidazole derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of imidazole N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution: Formation of various substituted imidazole derivatives.
Reduction: Formation of 1-methylimidazole-5-carboxylate.
Oxidation: Formation of imidazole N-oxides.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and carboxylate group play crucial roles in binding to the target molecules, influencing the compound’s efficacy and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: Lacks the carboxylate group, making it less versatile in certain synthetic applications.
1-Methylimidazole-5-carboxylate: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Methylimidazole: Lacks both the bromine atom and carboxylate group, significantly altering its chemical properties.
Uniqueness
Methyl 2-bromo-1H-imidazole-5-carboxylate hydrochloride is unique due to the presence of both the bromine atom and carboxylate group, which confer distinct reactivity and versatility in synthetic and biological applications. This combination allows for a wide range of chemical transformations and potential biological activities .
Propiedades
Fórmula molecular |
C5H6BrClN2O2 |
|---|---|
Peso molecular |
241.47 g/mol |
Nombre IUPAC |
methyl 2-bromo-1H-imidazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H5BrN2O2.ClH/c1-10-4(9)3-2-7-5(6)8-3;/h2H,1H3,(H,7,8);1H |
Clave InChI |
VRQTVZZOBJBTOM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(N1)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride](/img/structure/B13459365.png)

![5-Isocyanatospiro[2.3]hexane](/img/structure/B13459378.png)
![tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B13459390.png)
![Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B13459392.png)

![benzyl N-[2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13459398.png)

![Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13459406.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B13459434.png)
![2-[(2-Aminoethyl)sulfanyl]-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13459437.png)

![3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13459454.png)
